5-Bromo-6-morpholinonicotinic Acid: A Core Building Block for Modern Medicinal Chemistry
5-Bromo-6-morpholinonicotinic Acid: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Bromo-6-morpholinonicotinic acid is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in the field of drug discovery and development. Its unique arrangement of a carboxylic acid, a bromine atom, and a morpholine moiety on a pyridine scaffold provides multiple reaction handles for chemical modification and library synthesis. This guide offers a comprehensive overview of its chemical properties, a plausible and robust synthetic pathway, key reactivity profiles, and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. The protocols and insights provided herein are designed to empower researchers to effectively utilize this compound in their synthetic campaigns.
Core Chemical and Physical Properties
5-Bromo-6-morpholinonicotinic acid (CAS No: 1216637-77-2) is a heterocyclic compound that belongs to the class of substituted nicotinic acids.[1] These scaffolds are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The combination of a hydrogen bond donor/acceptor (carboxylic acid), a handle for cross-coupling reactions (bromine), and a saturated heterocycle (morpholine) makes this molecule a privileged starting point for creating diverse chemical entities.
The fundamental properties of the compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.
| Property | Value | Data Source |
| CAS Number | 1216637-77-2 | Echemi[1] |
| Molecular Formula | C₁₀H₁₁BrN₂O₃ | Echemi[1] |
| Molecular Weight | 287.11 g/mol | Echemi[1] |
| Synonyms | 5-bromo-6-morpholin-4-ylnicotinic acid; 5-bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | Echemi[1] |
| Polar Surface Area (PSA) | 62.7 Ų | Echemi[1] |
| LogP (XLogP3) | 1.2 | Echemi[1] |
| Appearance | Expected to be a solid powder, typical for similar nicotinic acid derivatives. | Inferred from related compounds. |
Spectroscopic Profile
While specific, published spectra for this exact compound are not widely available, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is invaluable for reaction monitoring (e.g., via TLC or LC-MS) and for the structural confirmation of the final product and its derivatives.
| Spectroscopy | Expected Features |
| ¹H NMR | - Pyridine Protons: Two distinct aromatic signals in the downfield region (typically δ 8.0-9.0 ppm), appearing as doublets due to meta-coupling. - Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the -CH₂-N- and -CH₂-O- groups. - Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Pyridine Carbons: Six distinct signals in the aromatic region (δ 120-160 ppm), including the carbon bearing the bromine (which will be shielded) and the carbon attached to the morpholine nitrogen (which will be deshielded). - Carboxylic Carbon: A signal in the downfield region (δ >165 ppm). - Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm). |
| IR Spectroscopy | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid. - C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹. - C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. - C-O Stretch: A strong band around 1115 cm⁻¹ from the morpholine ether linkage. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 286 and 288, corresponding to ⁷⁹Br and ⁸¹Br). |
Synthesis and Purification Protocol
A robust and logical synthesis for 5-Bromo-6-morpholinonicotinic acid involves a nucleophilic aromatic substitution (SₙAr) reaction. The most effective approach utilizes a readily available, halogenated precursor, 5-bromo-6-chloronicotinic acid , which can be synthesized from 5-bromo-6-hydroxynicotinic acid.[2]
Diagram of Proposed Synthetic Workflow
Caption: Figure 1: Proposed Synthesis of 5-Bromo-6-morpholinonicotinic Acid.
Step-by-Step Experimental Protocol
Part A: Synthesis of 5-Bromo-6-chloronicotinic acid (Precursor)
Causality: This step converts the hydroxyl group of the starting material into a better leaving group (chloride) for the subsequent SₙAr reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on hydroxypyridines.[2]
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (4-5 volumes).[2]
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Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into ice water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 5-bromo-6-chloronicotinic acid.[2]
Part B: Synthesis of 5-Bromo-6-morpholinonicotinic Acid
Causality: This is a classic SₙAr reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid activates the C6 position, making it susceptible to nucleophilic attack by morpholine. A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the reaction, while a base is required to neutralize the HCl byproduct.
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Reagent Setup: To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 volumes), add morpholine (1.5-2.0 eq) and a suitable inorganic base such as potassium carbonate (K₂CO₃, 2.5 eq).
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Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Bromo-6-morpholinonicotinic acid lies in its dual reactivity, which allows for sequential or orthogonal chemical modifications. This makes it an ideal scaffold for building combinatorial libraries aimed at structure-activity relationship (SAR) studies.
Diagram of Key Reactivity Pathways
Caption: Figure 2: Key Reaction Pathways for Derivatization.
A. Amide Bond Formation at the Carboxylic Acid
The carboxylic acid is readily converted into amides, a functional group prevalent in active pharmaceutical ingredients (APIs). This transformation is typically achieved using standard peptide coupling reagents.
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Protocol: To a solution of 5-bromo-6-morpholinonicotinic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in a solvent such as DMF, add a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete.
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Significance: This reaction allows for the introduction of a wide variety of substituents (the 'R' group), enabling chemists to modulate properties like solubility, cell permeability, and target binding affinity.
B. Palladium-Catalyzed Cross-Coupling at the Bromine
The C5-bromo group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[3]
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is one of the most powerful methods for exploring SAR at this position.[3]
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Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl moieties, which can serve as isosteres for other functional groups or as precursors for further transformations.
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Buchwald-Hartwig Amination: This reaction allows for the introduction of new amine functionalities, further expanding the accessible chemical space.
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Significance: Cross-coupling reactions enable the extension of the core scaffold to probe new binding pockets in a biological target. The use of 5-bromonicotinic acid as a starting material for kinase inhibitors and PARP inhibitors highlights the utility of this bromo-pyridine core in generating potent therapeutic agents.[3]
C. Potential Therapeutic Applications
Given its structural motifs, 5-Bromo-6-morpholinonicotinic acid is a promising starting point for several therapeutic areas:
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Oncology: The nicotinamide scaffold is central to many kinase and PARP inhibitors.[3] The ability to diversify this molecule at two positions makes it ideal for developing new generations of targeted cancer therapies.
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Neuroscience: The compound is classified under "Antipsychotics" by some suppliers, suggesting its potential as an intermediate for dopamine or serotonin receptor modulators.[1] The morpholine group, in particular, is a common feature in CNS-active drugs.
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Inflammatory and Metabolic Diseases: Nicotinic acid and its derivatives are known to modulate lipid metabolism and inflammatory pathways. This scaffold could be used to develop novel agents for these conditions.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While specific toxicity data for this compound is not available, information from related halo-nicotinic acids provides a strong basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[4] Minimize dust generation during transfer.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents.[7]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[4][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6][8]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[6]
-
Ingestion: Rinse mouth and seek medical attention.
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Conclusion
5-Bromo-6-morpholinonicotinic acid is more than just a chemical intermediate; it is a strategically designed building block that offers immense potential for accelerating drug discovery programs. Its defined structure, predictable spectroscopic properties, and versatile reactivity at two distinct positions provide chemists with a reliable and powerful tool for synthesizing novel compound libraries. By understanding its core properties and leveraging the robust synthetic and derivatization protocols outlined in this guide, researchers can effectively harness the power of this scaffold to develop the next generation of innovative therapeutics.
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